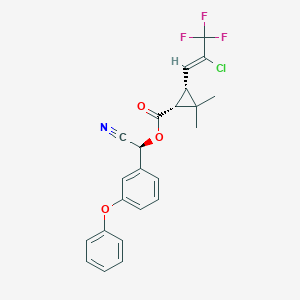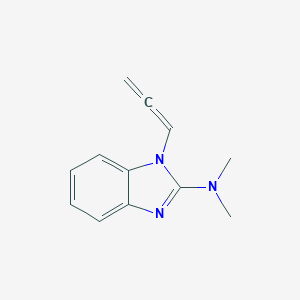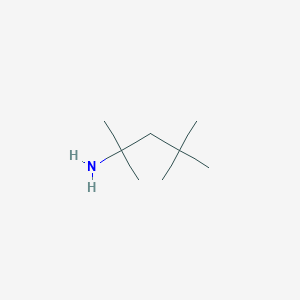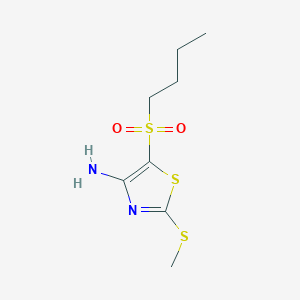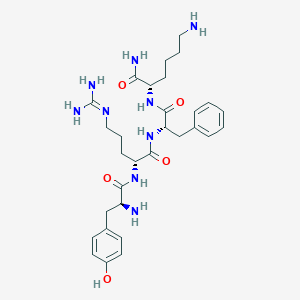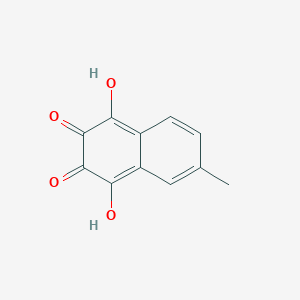
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione, also known as lawsone, is a natural organic compound found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a dye for hair, skin, and nails. Recently, lawsone has gained attention for its potential therapeutic properties, particularly in the fields of cancer research and wound healing.
作用机制
Lawsone exerts its anticancer effects through multiple mechanisms. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis. Lawsone also inhibits the activity of various enzymes involved in cell proliferation, such as topoisomerase and telomerase. In wound healing, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione promotes the expression of growth factors and cytokines, which stimulate cell migration and proliferation.
生化和生理效应
Lawsone has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-inflammatory effects, which can reduce inflammation and pain. Lawsone has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells.
实验室实验的优点和局限性
One advantage of using 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Lawsone is also relatively easy to synthesize or extract from the henna plant. However, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its bioavailability and efficacy.
未来方向
1. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione as a chemopreventive agent, which can prevent cancer before it develops.
2. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
3. Developing novel drug delivery systems for 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione to improve its solubility and bioavailability.
4. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in combination with other anticancer agents to enhance their efficacy.
5. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on other diseases, such as diabetes and neurodegenerative disorders.
合成方法
Lawsone can be extracted from the leaves of the henna plant using various solvents such as ethanol, methanol, or water. It can also be synthesized from 2-hydroxy-1,4-naphthoquinone through a series of chemical reactions.
科学研究应用
Lawsone has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Lawsone acts by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been investigated for its wound healing properties. Lawsone has been shown to promote cell migration and proliferation, as well as increase collagen synthesis in wound healing.
属性
CAS 编号 |
120376-90-1 |
|---|---|
产品名称 |
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2,3-dihydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
InChI 键 |
OKMHNTCFFYTSJO-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
规范 SMILES |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
同义词 |
1,4-Naphthalenedione, 2,3-dihydroxy-6-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




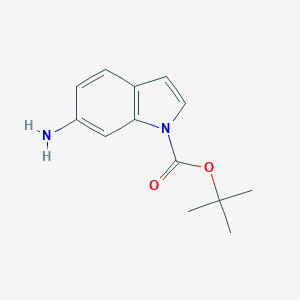
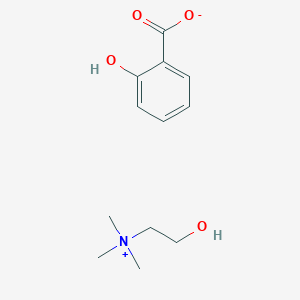

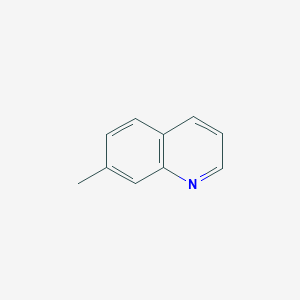
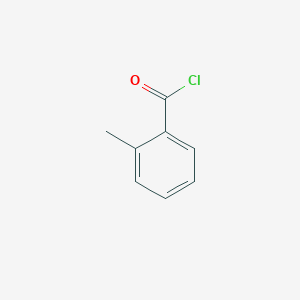

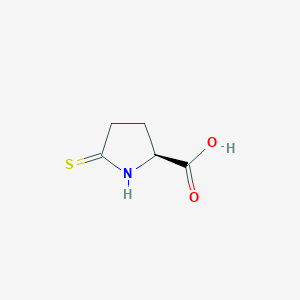
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
